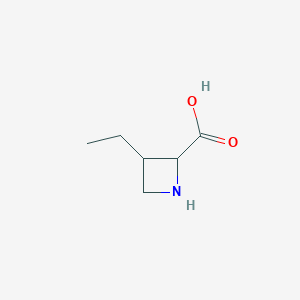

3-Ethylazetidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

3-ethylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) |

InChI Key |

WIBJWJCHZIGABR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethylazetidine 2 Carboxylic Acid and Its Analogues

Chiral Synthesis Approaches

The development of synthetic methods to produce optically active substituted azetidines is a key focus in synthetic organic chemistry, enabling stereoselective functionalization on the relatively rigid four-membered ring. nih.gov

Asymmetric catalysis offers an efficient pathway to chiral azetidines by directly establishing stereocenters during the ring-forming step. These methods often involve transition metal catalysts paired with chiral ligands.

A robust and highly enantioselective method for synthesizing tetrasubstituted azetidine-2-carboxylate derivatives involves a copper(I)-catalyzed [3+1]-cycloaddition of silyl-protected Z-γ-substituted enoldiazoacetates with N-arylimido sulfur ylides. nih.govnih.gov This approach, catalyzed by a copper(I) complex with a chiral sabox ligand, yields donor-acceptor azetines. nih.govthieme-connect.com Subsequent palladium-on-carbon (Pd/C) catalyzed cis-hydrogenation of the azetine double bond proceeds efficiently at room temperature under 1 atm of H₂ to furnish the all-cis stereoisomers of the target azetidine-2-carboxylates with three chiral centers in high yield and stereocontrol. nih.govnih.gov

The reaction conditions are mild, typically using 5 mol% of Cu(MeCN)₄PF₆ in dichloromethane (B109758) at room temperature to avoid potential electroreversion of the azetine product. nih.gov The choice of protecting group on the enoldiazoacetate is crucial, with the triisopropylsilyl (TIPS) group being effective where the tert-butyldimethylsilyl (TBS) group is not. nih.gov

The scope of this [3+1]-cycloaddition has been explored with various substrates, demonstrating its utility in generating a library of chiral azetines.

| Entry | R¹ | Ar | Yield (%) nih.gov | ee (%) nih.gov |

| 1 | Ph | Ph | 85 | 99 |

| 2 | 4-MeC₆H₄ | Ph | 84 | 99 |

| 3 | 4-MeOC₆H₄ | Ph | 83 | 99 |

| 4 | 4-FC₆H₄ | Ph | 85 | 99 |

| 5 | Ph | 4-MeOC₆H₄ | 80 | 99 |

| 6 | Ph | 4-ClC₆H₄ | 81 | 99 |

Table 1: Substrate scope for the Cu(I)-catalyzed [3+1]-cycloaddition to form donor-acceptor azetines. Reactions were performed with N-arylsulfilimine and Z-enoldiazoacetate using a Cu(MeCN)₄PF₆ catalyst. nih.gov

Another effective strategy for accessing chiral azetidine-based α-amino acids involves the metal-catalyzed asymmetric reduction of unsaturated precursors. acs.orgnih.govchemrxiv.org This approach begins with the development of an organometallic route to create unsaturated carboxylic acid precursors. These precursors are then subjected to asymmetric reduction, often through hydrogenation, to establish the desired stereochemistry. acs.orgchemrxiv.org This method has been successfully applied to synthesize a new library of 2-azetidinylcarboxylic acids, which are valuable for incorporation into small peptide chains. acs.orgnih.gov

Diastereoselective methods typically involve the use of a chiral auxiliary to direct the stereochemical outcome of a reaction on a pre-existing azetidine (B1206935) scaffold or during its formation.

An asymmetric synthesis of 2,3-cis-disubstituted azetidine-2-carboxylic acid derivatives can be achieved through a stereoselective anionic intramolecular alkylation. arkat-usa.org The strategy is based on the cyclization of a β-amino chloride precursor, which itself is prepared from a corresponding β-amino alcohol. arkat-usa.org An essential feature of this method is the presence of an electron-withdrawing group on the nitrogen atom, which serves to stabilize the adjacent carbanion necessary for the ring-closing alkylation. arkat-usa.org

The key cyclization step is typically performed using a strong base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures (e.g., -90 °C) in a solvent like tetrahydrofuran (B95107) (THF). arkat-usa.org For less reactive precursors, such as those bearing a tert-butyl ester, the use of hexamethylphosphoramide (B148902) (HMPA) as an additive is crucial to drive the reaction to completion. arkat-usa.org This methodology has been shown to produce enantio- and diastereoisomerically pure 2,3-cis-disubstituted azetidinic amino acids. arkat-usa.org

A highly diastereoselective α-alkylation of azetidine-2-carboxylic acid esters and nitriles can be achieved by first forming an N-borane (BH₃) complex. nih.govrsc.org The complexation of the azetidine nitrogen with borane (B79455) dramatically improves the yields and diastereoselectivities of the subsequent α-alkylation step. rsc.org This protocol enables the synthesis of various optically active α-substituted azetidine-2-carboxylic acid derivatives starting from readily available chiral sources like (S)-1-phenylethylamine. rsc.org

In a typical procedure, a diastereomerically pure borane complex of an N-((S)-1-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester is treated with a strong base, such as LiHMDS or Lithium diisopropylamide (LDA), followed by the addition of an electrophile (e.g., benzyl (B1604629) bromide). nih.govrsc.org For example, the reaction of the (1S,2S,1′S)-borane complex with LiHMDS and benzyl bromide can afford the α-benzylated product in 90% yield as almost a single diastereomer. rsc.org Similarly, the α-alkylation of the corresponding azetidine-2-carbonitrile (B3153824) N-borane complex with LDA and benzyl bromide produced the α-benzylated product in 72% yield. nih.govrsc.org The N-((S)-1-(4-methoxyphenyl)ethyl) substituent can later be removed under acidic conditions. nih.gov

| Entry | Substrate | Base | Electrophile | Yield (%) | Diastereomeric Ratio | Ref |

| 1 | (1S,2S,1′S)-3a | LiHMDS | Benzyl bromide | 90 | >99:1 | rsc.org |

| 2 | (1S,2S,1′S)-4b | LDA | Benzyl bromide | 72 | 97:3 | nih.gov |

Table 2: Examples of base-promoted diastereoselective α-alkylation of N-borane azetidine complexes. Substrate 3a is a tert-butyl ester, and 4b is a nitrile. nih.govrsc.org

Diastereoselective Routes

Thermodynamic Control in Cyclization Processes

The formation of the azetidine ring through intramolecular cyclization can be governed by either kinetic or thermodynamic control. In the synthesis of 3-substituted azetidinic amino acids, the cyclization of β-amino chlorides can lead to a mixture of regioisomers. arkat-usa.org Heating a mixture of the primary and secondary chlorides in a solvent like dimethylformamide (DMF) can lead to equilibration through an intermediate aziridinium (B1262131) ion. arkat-usa.org The more stable secondary chloride, which is the thermodynamic product, accumulates in the reaction mixture. arkat-usa.org This is because the secondary chloride is less prone to reopen to the aziridinium ion due to steric hindrance around the electrophilic center. arkat-usa.org This thermodynamic control allows for the isolation of a single, more stable regioisomer, which can then undergo intramolecular cyclization to form the desired 2,3-cis-disubstituted azetidine. arkat-usa.org

A study on the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives also highlights the interplay between kinetic and thermodynamic products. The base-promoted cyclization of dibromo amino esters can yield both aziridines (kinetic product) and azetidines (thermodynamic product). rsc.org Thermal isomerization of the initially formed aziridine (B145994) by heating, for instance in dimethyl sulfoxide (B87167) (DMSO) at 70 °C, can lead to the more stable azetidine ring system. rsc.orgresearchgate.net

Enantiomeric Resolution and Purity Enhancement Protocols

The separation of enantiomers of azetidine-2-carboxylic acid derivatives is crucial for their application in biological and medicinal chemistry. Classical resolution methods involving the formation of diastereomeric salts with a chiral resolving agent are commonly employed. For instance, racemic azetidine-2-carboxylic acid can be resolved using chiral agents like D- or L-tyrosine hydrazide. researchgate.net Similarly, (S)-phenylglycinol has been used as a resolving agent in the synthesis of 2-methyl-azetidine-2-carboxylic acid, allowing for the separation of diastereomeric amides. researchgate.net

Another approach involves the use of a chiral auxiliary on the nitrogen atom. In a synthesis of (S)-azetidine-2-carboxylic acid, a chiral (S)-(1-methyl)benzyl group was introduced. tandfonline.com This auxiliary directed the stereochemical outcome of subsequent reactions, leading to a preferential formation of the desired (2S,1'S)-monoester after a Krapcho dealkoxycarbonylation step. tandfonline.com The undesired (2R,1'S)-isomer could be converted to the desired diastereomer through a deprotonation and subsequent reprotonation process. tandfonline.com Lipase-catalyzed hydrolysis can also be used for the kinetic resolution of diastereomeric esters, further enhancing the enantiomeric purity of the final product. tandfonline.com

Modern approaches also utilize chiral tert-butanesulfinamides for asymmetric induction in the synthesis of C2-substituted azetidines. acs.orgresearchgate.net This method provides a scalable, three-step approach to enantioenriched azetidines with various substituents. acs.orgresearchgate.net The resulting diastereomers can often be separated by chromatography, yielding enantiopure products. acs.orgresearchgate.net

Functionalization and Derivatization Strategies

The functionalization of the pre-formed azetidine ring is a key strategy for accessing a diverse range of substituted azetidine derivatives.

Nucleophilic Substitution Reactions on Haloazetidines

Halo-substituted azetidines, particularly 3-haloazetidines, are versatile intermediates for introducing various functional groups via nucleophilic substitution reactions. science.govugent.be For example, 3-bromoazetidines can react with a variety of nucleophiles, including potassium cyanide, potassium thiocyanate, and sodium azide, to yield the corresponding 3-substituted azetidines. rsc.org The synthetic utility of 3-bromo-3-ethylazetidines has been demonstrated by their conversion to 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. researchgate.net

The reactivity of haloazetidines in nucleophilic substitution is influenced by the halogen and the reaction conditions. Triflate leaving groups are generally more reactive than tosylates, allowing for one-pot cyclization and substitution reactions. acs.org The choice of solvent can also be critical; for instance, in acetonitrile, the displacement of the halide ion was found to be the preferred reaction course for 2-haloazetidines. science.govscience.gov

| Nucleophile | Product | Reference |

|---|---|---|

| Potassium Cyanide | 3-Cyano-3-ethylazetidine | rsc.org |

| Potassium Thiocyanate | 3-Thiocyanato-3-ethylazetidine | rsc.org |

| Sodium Azide | 3-Azido-3-ethylazetidine | rsc.org |

| Alcohols/Phenols | 3-Alkoxy-/3-Aryloxy-3-ethylazetidine | researchgate.net |

| Acetate | 3-Acetoxy-3-ethylazetidine | researchgate.net |

Rearrangement Reactions for Substituted Azetidines

Rearrangement reactions provide another powerful tool for the synthesis and functionalization of substituted azetidines.

The Sommelet-Hauser rearrangement involves the acs.orgnih.gov-sigmatropic rearrangement of certain benzyl quaternary ammonium (B1175870) salts in the presence of a strong base like sodium amide. wikipedia.orgdalalinstitute.com This reaction results in the formation of an N,N-dialkylbenzylamine with a new alkyl group at the ortho position of the aromatic ring. wikipedia.org Mechanistically, the reaction proceeds through the formation of a benzylic ylide, which is in equilibrium with a second, more reactive ylide formed by deprotonation of an ammonium methyl group. wikipedia.org This second ylide undergoes a acs.orgnih.gov-sigmatropic shift to yield the final product. wikipedia.org

In the context of azetidine chemistry, the Sommelet-Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium salts has been investigated. nih.gov This rearrangement can proceed with a high degree of chirality transfer, providing a synthetic route to α-arylazetidine-2-carboxylic acid esters. nih.gov However, the success and stereochemical outcome of the rearrangement can be highly dependent on the stereochemistry of the starting material, with competitive acs.orgCurrent time information in Bangalore, IN. Stevens rearrangement sometimes occurring. nih.gov

The thermal rearrangement of aziridines to azetidines represents a ring-expansion strategy for synthesizing four-membered heterocycles. rsc.orgacs.org This process is particularly useful for preparing 3-substituted azetidines from the corresponding 2-(halomethyl)aziridines. ugent.beacs.org For example, anti-aziridino amino esters can be thermally rearranged to trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters upon treatment with triethylamine. acs.org The absence of a base often leads to lower yields. acs.org

Generation of Unsaturated Azetidine Derivatives

The introduction of unsaturation into the azetidine framework is a key strategy for generating analogues with modified conformational properties and reactivity. These unsaturated derivatives serve as versatile intermediates for further functionalization.

A prominent method for creating exocyclic double bonds on the azetidine ring is the Horner–Wadsworth–Emmons (HWE) reaction. For instance, the synthesis of methyl 2-(N-Boc-azetidin-3-ylidene)acetate can be achieved by reacting N-Boc-3-azetidinone with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com This reaction provides a direct route to α,β-unsaturated esters attached to the azetidine ring, which are valuable precursors for various transformations, including Michael additions. mdpi.com

Another approach involves the formation of endocyclic unsaturation through the synthesis of azetidine nitrones. These cyclic nitrones can be prepared via a copper(I)-catalyzed cascade reaction of O-propargylic oximes. acs.org This process involves a tandem beilstein-journals.orgresearchgate.net-rearrangement and a 4π-electrocyclization, leading to the formation of the strained, unsaturated four-membered ring system. acs.org The substituents on the starting materials can influence the reaction pathway, sometimes leading to alternative products like exomethylene oxazolines. acs.org These azetidine nitrones are reactive dipoles, capable of participating in [3+2] cycloaddition reactions to build more complex heterocyclic systems. acs.org

Photochemical methods also provide a powerful means to access unsaturated azetidines. The visible-light-mediated aza Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition between an alkene and an imine derivative, has been developed for the synthesis of functionalized azetidines. researchgate.netrsc.orgnih.gov This method can be scaled up and allows for the generation of azetidines with varied regio- and stereochemistry. nih.govbohrium.com

Stereoselective Synthesis of Conformationally Constrained Analogues

Controlling the three-dimensional arrangement of substituents on the azetidine ring is crucial for designing analogues with specific biological profiles. Stereoselective synthesis allows for the creation of conformationally constrained molecules where the spatial orientation of functional groups is rigidly defined.

A notable example is the stereoselective synthesis of (-)-(2R,3S)-cis-2-carboxyazetidine-3-acetic acid, a conformationally constrained glutamate (B1630785) analogue. thieme-connect.comthieme-connect.com This multi-step synthesis begins with (S)-N-tosyl-2-phenylglycine and employs several key stereocontrolled transformations. thieme-connect.comthieme-connect.com A critical step is an intramolecular N-H carbenoid insertion catalyzed by copper(II) acetylacetonate (B107027) (Cu(acac)₂) to form an azetidin-3-one (B1332698) intermediate. thieme-connect.comthieme-connect.com Subsequent Wittig olefination followed by a highly stereoselective rhodium-catalyzed hydrogenation establishes the desired cis stereochemistry. thieme-connect.comthieme-connect.com The trans isomer can also be accessed through epimerization of the cis product using a base like DBU. thieme-connect.comthieme-connect.com

The synthesis of spirocyclic azetidines represents another strategy for creating conformationally restricted structures. A titanium(IV)-mediated Kulinkovich-type coupling of oxime ethers with Grignard reagents has been reported for the synthesis of spirocyclic NH-azetidines. rsc.org This method demonstrates a broad substrate scope and provides access to densely functionalized spiro-azetidines that are otherwise difficult to prepare. rsc.org

Photochemical [2+2] cycloadditions can also be performed with high stereoselectivity. The reaction between N-tosylimines of 2-naphthaldehyde (B31174) and alkenes like benzofuran (B130515) or styrene (B11656) derivatives at λ = 365 nm proceeds with complete stereoselectivity, suggesting a concerted transition state mechanism. thieme-connect.com This level of stereocontrol is significant as it allows for the predictable synthesis of specific diastereomers. thieme-connect.com

Table 1: Comparison of Stereoselective Cycloaddition Methods for Azetidine Synthesis

| Method | Catalyst/Conditions | Reactants | Product Type | Stereocontrol | Reference |

| Aza Paternò–Büchi | Visible Light, Ir(III) photocatalyst | 2-Isoxazoline-3-carboxylates, Alkenes | Functionalized Azetidines | High | rsc.org |

| [2+2] Photocycloaddition | λ = 365 nm light | N-tosylimines, Styrene derivatives | Substituted Azetidines | Complete Stereoselectivity | thieme-connect.com |

Precursor-Based Synthetic Pathways

The construction of the azetidine ring often relies on the cyclization of carefully chosen acyclic precursors. These pathways leverage well-established chemical transformations to build the strained four-membered ring system from simpler, more accessible molecules.

Utilization of Small Molecule Precursors in Azetidine Synthesis

One of the most common and direct methods for forming the azetidine ring is the intramolecular cyclization of γ-amino alcohols or their derivatives. acs.orgclockss.org This nucleophilic substitution reaction involves the nitrogen atom displacing a leaving group at the γ-position. For example, (±)-azetidine-2-carboxylic acid can be synthesized from γ-butyrolactone. tandfonline.com Similarly, treatment of a chloroethylamine derivative with a strong base like sodium hexamethyldisilazide (NaHMDS) can induce cyclization to form the corresponding azetidine. clockss.org

More complex azetidines can be built from chiral small molecules. Enantiopure 1,2-amino alcohols, such as (S)-phenylalaninol, serve as valuable starting materials for preparing non-racemic 2,4-disubstituted azetidines. clockss.org The synthesis involves reductive amination followed by the formation of an oxazolidine, which then undergoes transformations to set up the intramolecular cyclization. clockss.org

Epoxides are also effective precursors for azetidine synthesis. A lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to 3-hydroxyazetidines. nih.gov This Lewis acid-catalyzed reaction proceeds in high yields and tolerates a range of functional groups. nih.gov

Photochemical ring closure offers an alternative strategy. The Norrish–Yang cyclization of α-aminoacetophenones, for example, proceeds via a 1,5-hydrogen abstraction followed by radical recombination to forge the azetidine ring. beilstein-journals.org This method transforms simple linear precursors into the strained heterocyclic system using light energy. beilstein-journals.org

Oxidative Cleavage Approaches for Azetidine Carboxylic Acids

Introducing the carboxylic acid moiety at the C2 or C3 position of the azetidine ring can be accomplished through the oxidative cleavage of a suitable precursor. This strategy often involves installing a latent carboxylic acid group, such as a furan (B31954) ring, which can be unmasked in a later step.

A facile, two-step method has been developed for the preparation of 3-aryl-3-carboxylic acid azetidine derivatives. acs.orgnih.govacs.org The first step is a catalytic Friedel–Crafts reaction between an N-Cbz-protected 3-azetidinol and a furan derivative, which installs the furan moiety at the C3 position. acs.orgresearchgate.net The second step is a mild oxidative cleavage of the furan ring using ruthenium(III) chloride (RuCl₃) and sodium periodate (B1199274) (NaIO₄) to generate the carboxylic acid. acs.orgnih.gov This approach avoids harsh conditions and is scalable, making it a practical route to these valuable building blocks. acs.org

Table 2: Synthesis of Azetidine Carboxylic Acids via Furan Oxidative Cleavage

| Starting Azetidinol | Furan Derivative | Friedel-Crafts Product Yield | Oxidative Cleavage Yield | Final Product | Reference |

| N-Cbz-3-azetidinol | 2-Methylfuran | 74% | 94% | N-Cbz-3-(2-methylphenyl)-azetidine-3-carboxylic acid | acs.org |

| N-Cbz-3-azetidinol | Furan | 78% | 85% | N-Cbz-3-phenylazetidine-3-carboxylic acid | acs.org |

| N-Cbz-3-azetidinol | 1,2,3-Trimethoxybenzene | 51% | - | N-Cbz-3-(2,3,4-trimethoxyphenyl)azetidine-3-carboxylic acid | acs.org |

Note: The table reflects a two-step sequence where an aryl group is first installed via Friedel-Crafts, followed by oxidative cleavage of a furan that was part of the arylating agent. A related strategy involves the photoredox-catalyzed decarboxylative alkylation of these same 3-aryl-3-carboxylic acid azetidine precursors. digitellinc.com While this method functionalizes the C3 position rather than creating the acid, it relies on the availability of the azetidine carboxylic acid, underscoring the utility of the oxidative cleavage synthesis. digitellinc.com

Conformational Analysis and Structural Elucidation of 3 Ethylazetidine 2 Carboxylic Acid

Experimental Spectroscopic Characterization

The elucidation of the precise structure and conformational preferences of 3-Ethylazetidine-2-carboxylic acid relies on a suite of experimental spectroscopic methods. Each technique provides unique insights into the molecule's connectivity, stereochemistry, and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. organicchemistrydata.org

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of this compound.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is a key indicator, typically resonating in the deshielded region of 160-180 ppm. libretexts.org The carbons of the azetidine (B1206935) ring and the ethyl group will have distinct chemical shifts that aid in the complete assignment of the carbon framework.

¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift of the nitrogen is sensitive to its hybridization and substitution pattern. For the unsubstituted azetidine, the ¹⁵N resonance is at δ 25.3 ppm. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Carboxylic Acids

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (–COOH) | 10–12 | 160–180 |

| α-Proton (–CH–COOH) | 2–3 | - |

| Azetidine Ring Protons | Variable | Variable |

This table is based on general spectroscopic principles for carboxylic acids. libretexts.orglibretexts.org

To probe the three-dimensional structure and conformational dynamics, multi-dimensional NMR experiments are employed. nih.govrsc.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule, such as the protons of the ethyl group and their connection to the azetidine ring. rsc.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is particularly powerful for conformational analysis as it identifies protons that are close in space, regardless of whether they are directly bonded. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for determining the preferred conformation of the azetidine ring and the orientation of the ethyl and carboxylic acid substituents.

Infrared (IR) Spectroscopy for Hydrogen Bonding Analysis

Infrared spectroscopy is a sensitive tool for identifying functional groups and analyzing intermolecular interactions, particularly hydrogen bonding. msu.edu Carboxylic acids in the condensed phase typically exist as hydrogen-bonded dimers. libretexts.orgmsu.edu This dimerization has a profound effect on the IR spectrum.

O–H Stretching : The O–H stretching vibration of a hydrogen-bonded carboxylic acid dimer appears as a very broad and strong absorption band in the region of 2500–3300 cm⁻¹. libretexts.orgmsu.edu This broadness is a hallmark of strong hydrogen bonding.

C=O Stretching : The carbonyl (C=O) stretching frequency is also influenced by hydrogen bonding. In a dimeric carboxylic acid, this band typically appears around 1710 cm⁻¹. msu.edu For aromatic carboxylic acids, this can shift to 1710-1680 cm⁻¹. spectroscopyonline.com

C–O Stretching and O–H Bending : Other characteristic bands for carboxylic acids include the C–O stretch, generally found between 1320 and 1210 cm⁻¹, and a broad O–H out-of-plane bend near 900 cm⁻¹. spectroscopyonline.com

The presence and characteristics of these bands in the IR spectrum of this compound would confirm the presence of the carboxylic acid group and provide evidence for intermolecular hydrogen bonding.

Table 2: Characteristic IR Absorption Frequencies for Carboxylic Acids

| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |

|---|---|---|

| O–H Stretch (H-bonded) | 2500–3300 | Strong, very broad |

| C=O Stretch (Dimer) | ~1710 | Strong |

| C–O Stretch | 1210–1320 | Medium |

This table is based on established IR spectroscopy data for carboxylic acids. libretexts.orgmsu.eduspectroscopyonline.com

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound, as well as for assessing its purity. uni-saarland.de

Molecular Ion Peak (M⁺) : The mass spectrum will show a molecular ion peak corresponding to the exact mass of this compound, confirming its molecular formula. However, for some classes of compounds, the molecular ion can be weak or absent. uni-saarland.de

Fragmentation Pattern : The molecule will fragment in a predictable manner under electron ionization. For short-chain carboxylic acids, characteristic fragmentation patterns include the loss of an –OH group (M-17) and the loss of a –COOH group (M-45). libretexts.org Analysis of the fragmentation pattern can provide further structural confirmation. For larger carboxylic acids, a distinctive peak at m/z 60 can be diagnostic, arising from a McLafferty rearrangement. youtube.com

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by chiral molecules. jascoinc.com Since this compound possesses chiral centers, CD spectroscopy is a vital tool for characterizing its stereochemistry.

The technique is particularly useful for studying the conformation of biomolecules like peptides and proteins. mdpi.com The introduction of an azetidine ring, as a proline analogue, can influence the secondary structure of peptides. umich.edu The CD spectrum of this compound would exhibit characteristic Cotton effects, with the sign and magnitude of the peaks providing information about the absolute configuration of the chiral centers and the preferred conformation of the molecule in solution. researchgate.net The spectrum is sensitive to changes in the environment, such as solvent, pH, and temperature, which can affect the conformational equilibrium. mdpi.com

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. For a molecule with multiple chiral centers like this compound, this technique is invaluable for establishing both the relative and absolute stereochemistry of the substituents on the azetidine ring.

While a specific crystal structure for this compound is not publicly available, the principles of its structural determination can be understood from studies on related substituted azetidine-2-carboxylic acid derivatives. For instance, the crystal structure of (2S,3R,4S)‐1‐(3‐fluorophenyl)‐4‐methyl‐3‐[(triisopropylsilyl)oxy]azetidine‐2‐carboxylic acid has been elucidated, confirming the cis or trans relationship between the substituents. researchgate.net

The process for this compound would involve:

Crystallization: Growing single crystals of high quality, which can be a challenging step.

Data Collection: Exposing the crystal to a beam of X-rays and collecting the diffraction pattern.

Structure Solution and Refinement: Using the diffraction data to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

For chiral molecules like this compound, if a heavy atom is not present, techniques such as the use of a chiral derivatizing agent or the measurement of anomalous dispersion effects (Flack parameter) are employed to confidently assign the absolute configuration. The resulting structural data would provide precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the conformational preferences of the molecule in the solid state.

Illustrative Data Table: Hypothetical Crystallographic Data for (2S, 3R)-3-Ethylazetidine-2-carboxylic acid

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 5.87 |

| b (Å) | 7.92 |

| c (Å) | 8.15 |

| β (°) | 105.3 |

| Volume (ų) | 365.4 |

| Z | 2 |

| R-factor | 0.045 |

Note: This table is illustrative and represents typical data that would be obtained from an X-ray crystallographic analysis.

Computational Chemistry Approaches

In the absence of experimental data or to complement it, computational chemistry provides powerful tools to investigate the properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying the properties of substituted azetidines. nih.govnih.gov DFT calculations can predict various molecular properties, including:

Optimized Geometries: Determining the lowest energy conformations of the different stereoisomers of this compound.

Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the experimental characterization of the molecule.

Thermodynamic Properties: Calculating relative energies of different conformers, heats of formation, and Gibbs free energies.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers using DFT

| Conformer (Dihedral Angle C2-N-C4-C3) | Relative Energy (kcal/mol) |

| Puckered (endo) | 0.0 |

| Puckered (exo) | 1.5 |

| Planar (transition state) | 5.2 |

Note: This table is illustrative and based on general principles of azetidine ring puckering.

Quantum Mechanical Calculations for Reaction Mechanisms

Quantum mechanical (QM) methods, including DFT, are instrumental in elucidating reaction mechanisms at the atomic level. For this compound, QM calculations can be applied to study:

Synthesis Pathways: Investigating the transition states and reaction energies for the key steps in its synthesis, such as the intramolecular cyclization to form the azetidine ring. arkat-usa.org

Ring-Opening Reactions: Modeling the mechanism of nucleophilic ring-opening of the corresponding azetidinium ion, which is a key reaction for this class of compounds. nih.gov

Peptide Bond Formation: Simulating the energetics and transition states involved in the incorporation of this compound into a peptide chain.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While DFT calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations allow for the exploration of the conformational landscape of this compound in a dynamic environment, such as in solution. dergipark.org.trresearchgate.netresearchgate.net MD simulations can reveal:

Conformational Flexibility: How the azetidine ring and its substituents move and interconvert between different puckered states over time.

Solvent Effects: The influence of the solvent on the conformational preferences and intermolecular interactions.

Free Energy Landscapes: Mapping the relative populations and interconversion barriers between different conformational states.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Illustrative Data Table: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| O···H | 45.2 |

| H···H | 35.8 |

| C···H | 12.5 |

| N···H | 4.3 |

| Other | 2.2 |

Note: This table is illustrative and represents typical contributions for an amino acid crystal structure.

Conformational Dynamics and Ring Pucker Analysis of Azetidine Systems

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation are highly dependent on the nature and position of the substituents. The puckering of the azetidine ring can be described by a puckering amplitude and a phase angle.

For this compound, the ethyl group at the 3-position will have a significant impact on the ring's conformational dynamics. The ethyl group can adopt either a pseudo-axial or a pseudo-equatorial position, leading to two distinct puckered conformations. The relative stability of these conformers will be determined by steric interactions between the ethyl group, the carboxylic acid group at the 2-position, and the other ring atoms.

Studies on related 3-substituted azetidine-2-carboxylic acids have shown that the substituents play a crucial role in determining the conformational equilibrium. nih.govnih.gov It is expected that for this compound, the conformer with the bulky ethyl group in a pseudo-equatorial position would be sterically favored to minimize gauche and 1,3-diaxial interactions. The conformational dynamics would involve the interconversion between these two puckered states through a higher-energy planar transition state. Understanding these dynamics is critical as the conformation of the azetidine ring dictates the spatial orientation of the carboxylic acid and amine groups, which in turn influences how it interacts with biological targets or fits into a peptide backbone.

Incorporation of 3 Ethylazetidine 2 Carboxylic Acid into Peptide and Protein Systems

3-Ethylazetidine-2-carboxylic Acid as a Proline Mimetic

This compound serves as a structural analogue, or mimetic, of proline. Proline's unique cyclic structure imposes significant conformational restrictions on the polypeptide chain, making it a critical determinant of secondary structure. By substituting proline with mimics like this compound, researchers can fine-tune these structural constraints to achieve desired therapeutic or material properties. The parent compound, azetidine-2-carboxylic acid (A2C), is a known proline homologue that can be mistakenly incorporated into proteins in place of proline. nih.govbiorxiv.orgnih.gov

The primary structural difference between this compound and proline is the size of the aliphatic ring. Proline contains a five-membered pyrrolidine (B122466) ring, whereas this compound features a more constrained four-membered azetidine (B1206935) ring. nih.govnih.gov This smaller ring size leads to altered bond angles and torsional strain, which in turn dictates the conformational possibilities of the peptide backbone.

The presence of an ethyl group at the C3 position further distinguishes this analogue from both proline and the parent compound, azetidine-2-carboxylic acid. This substituent adds steric bulk and introduces a new chiral center (depending on the specific stereoisomer), which can further restrict the puckering of the azetidine ring and influence its interactions with neighboring amino acid residues.

| Feature | L-Proline | This compound |

| Ring Structure | Five-membered pyrrolidine ring | Four-membered azetidine ring |

| Ring Size | Larger, more flexible puckering | Smaller, more constrained puckering |

| Key Substituent | None (part of backbone) | Ethyl group at the C3 position |

| Conformational Impact | Induces specific backbone angles (Φ, Ψ), favors β-turns | Induces tighter turns (e.g., γ-turns), alters backbone angles |

This table provides a comparative overview of the structural features of L-Proline and this compound.

The unique geometry of the azetidine ring system directly translates into a significant influence on the secondary structure of peptides.

Reverse turns are critical secondary structure motifs where the polypeptide chain reverses its direction. Proline is frequently found in β-turns. In contrast, studies on related azetidine-containing amino acids have demonstrated a strong propensity for inducing γ-turns. researchgate.net Research on model dipeptides incorporating 2-alkyl-2-carboxy-azetidines showed a high tendency to adopt γ-turn conformations. researchgate.net This suggests that the constrained four-membered ring of compounds like this compound predisposes the peptide backbone to form the tighter hydrogen-bonding pattern of a γ-turn, which involves a seven-membered ring, as opposed to the ten-membered ring of a β-turn. This ability to act as a potent γ-turn promoter makes it a valuable tool for stabilizing specific folded structures. researchgate.net

Collagen, the most abundant protein in mammals, derives its structure from a signature triple helix formed by repeating (X-Y-Gly) sequences, where X and Y are often proline and hydroxyproline, respectively. osti.gov The biosynthetic replacement of proline with its lower homologue, azetidine-2-carboxylic acid (Aze), has been shown to alter the properties and stability of collagen. nih.govnih.gov

Conformational energy calculations indicate that while a collagen-like triple helix can form when Aze replaces proline in the Y position of a poly(Gly-Pro-Y) sequence, its stability is reduced compared to the native poly(Gly-Pro-Pro). nih.gov The near-extended conformation required for the collagen helix is energetically less favorable for the constrained Aze residue than for proline. nih.gov When Aze is in the X position, as in poly(Gly-Aze-Pro), the resulting low-energy triple helices are structurally very different from native collagen. nih.gov The introduction of a 3-ethyl group would likely introduce additional steric hindrance, potentially further destabilizing the collagen triple helix or altering its dynamics.

| Polypeptide Model | Effect of Aze Substitution | Predicted Impact of this compound |

| poly(Gly-Pro-Aze) | Forms collagen-like helix, but with reduced stability. nih.gov | Likely further reduction in stability due to steric hindrance. |

| poly(Gly-Aze-Pro) | Low-energy triple helices are not collagen-like. nih.gov | Unlikely to support a native collagen-like structure. |

This table summarizes the observed and predicted effects of incorporating azetidine-based proline mimetics into collagen-like polypeptides.

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, a property crucial for protein folding and function. The introduction of an azetidine ring also influences this equilibrium. Studies on tetrapeptides containing azetidine-2-carboxylic acid have shown that its incorporation can perturb the normal secondary structure associated with proline-rich sequences. umich.edu

Impact on Polypeptide Conformational Preferences

Design and Synthesis of Peptides Incorporating this compound

The incorporation of non-standard amino acids like this compound into a peptide sequence is typically achieved through chemical peptide synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.combeilstein-journals.org This process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. beilstein-journals.org

The key steps for incorporating this compound are as follows:

Synthesis of the Monomer: The this compound monomer must first be synthesized with appropriate protecting groups. The α-amino group is typically protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl), and the carboxylic acid group may be protected if solution-phase synthesis is used. researchgate.netsigmaaldrich.com

Activation and Coupling: In SPPS, the carboxylic acid of the incoming protected amino acid is activated to facilitate the formation of a peptide bond with the free amino group of the resin-bound peptide. beilstein-journals.org

Deprotection: After coupling, the N-terminal protecting group (e.g., Fmoc) is removed, allowing for the next coupling cycle.

Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. The final product is then purified, typically using high-performance liquid chromatography (HPLC).

A robust and practical synthesis that yields the N- and C-protected azetidine amino acid is crucial for its efficient use in peptide coupling reactions. researchgate.net

Stereochemical Considerations in Peptide Chain Integration

The stereochemistry of the azetidine ring is a critical determinant of the resulting peptide's secondary structure. The introduction of an azetidine residue, such as a derivative of azetidine-2-carboxylic acid, in place of a proline residue can perturb the typical peptide bond geometry. umich.edunih.gov

Research on tetrapeptides containing L-azetidine-2-carboxylic acid (Aze) and L-proline (Pro) has demonstrated this influence directly. The assessment of two model tetrapeptides revealed that the sequence and placement of the Aze residue dictate the conformational outcome: nih.gov

Boc-(L-Aze-L-Pro)₂-Opcp : In trifluoroethanol, this peptide, with alternating Aze and Pro residues, was found to adopt an all-cis peptide bond conformation. Its phi (φ) and psi (ψ) torsion angles are compatible with a left-handed helix. nih.gov

Boc-(L-Pro)₃-L-Aze-Opcp : In contrast, the introduction of a single Aze residue at the C-terminus of a tri-proline sequence results in a mix of both cis and trans peptide bonds in solution. This indicates that a single azetidine substitution can disrupt the uniform secondary structure often found in polyproline sequences. umich.edunih.gov

| Peptide Sequence | Solvent | Observed Peptide Bond Conformation | Inferred Secondary Structure |

|---|---|---|---|

| Boc-(L-Aze-L-Pro)₂-Opcp | Trifluoroethanol | All-cis | Left-handed helix |

| Boc-(L-Pro)₃-L-Aze-Opcp | Chloroform or Trifluoroethanol | Mix of cis and trans | Perturbed/disrupted helix |

Development of Conformationally Restricted Peptidomimetics

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and receptor affinity. sci-hub.se The use of conformationally constrained amino acids is a cornerstone of peptidomimetic design. wjarr.comnih.gov Azetidine-based amino acids, including this compound, are valuable tools in this field because their rigid ring structure limits the available conformational space of the peptide backbone. researchgate.net

By restricting the torsional angles (φ and ψ) of the peptide backbone, the incorporation of an azetidine ring helps to pre-organize the peptide into a specific secondary structure, such as a β-turn or helix. wjarr.com This can lead to higher binding affinity for a biological target by reducing the entropic penalty of binding. The finding that Boc-(L-Aze-L-Pro)₂-Opcp forms a stable left-handed helix is a clear example of how azetidine residues can act as potent helix-promoting elements. nih.gov This strategy is widely applied in drug discovery to develop inhibitors of protein-protein interactions or potent receptor agonists/antagonists. wjarr.comnih.gov

Functional Implications in Protein Engineering and Structure-Function Relationships

The substitution of natural amino acids with non-proteinogenic analogs like azetidine derivatives provides a powerful method for probing protein structure and function at a molecular level.

Modulation of Protein Conformation and Stability through Azetidine Incorporation

Conformational energy computations have shown that peptides containing Aze are generally more flexible than the corresponding proline-containing peptides. nih.gov This increased flexibility is due to a reduction in repulsive noncovalent interactions between the ring atoms and adjacent residues. The entropic effect of this increased flexibility tends to lessen the stability of ordered polypeptide conformations, such as helices, relative to a disordered state. nih.gov

This destabilizing effect is particularly pronounced in highly structured proteins like collagen. The collagen triple helix relies on the specific conformational constraints imposed by proline residues. Studies on collagen-like poly(tripeptides) have shown that substituting proline with Aze destabilizes the triple-helical structure. nih.govnih.gov For instance, while poly(Gly-Pro-Aze) can form a collagen-like helix, triple helices formed by poly(Gly-Aze-Pro) are very different from the native collagen structure, indicating that the position of the substitution is critical. nih.gov

| Property | Proline (Pro) | Azetidine-2-Carboxylic Acid (Aze) |

|---|---|---|

| Ring Size | 5-membered | 4-membered |

| Peptide Flexibility | More constrained | More flexible |

| Stability of Ordered Conformations | Stabilizing | Destabilizing (entropic effect) |

| Collagen-like Conformation | Energetically favorable | Energetically less favorable |

Investigating Amino Acid Misincorporation Mechanisms at the Molecular Level

Azetidine-2-carboxylic acid (Aze) is a naturally occurring non-proteinogenic amino acid that can be mistakenly incorporated into proteins in place of proline. tandfonline.comgoogle.com This misincorporation is due to the inability of some prolyl-tRNA synthetases, the enzymes responsible for charging tRNA with proline, to effectively discriminate between the five-membered ring of proline and the four-membered ring of Aze. tandfonline.combiorxiv.org

This misincorporation event has been studied at the molecular level using modern proteomics. In a study on Arabidopsis, plants treated with Aze showed that it was misincorporated specifically at proline positions in proteins. biorxiv.org Key findings from this research include:

Specificity : Aze was confirmed to be misincorporated in place of proline, identified by a mass difference of -14.0156 Da in mass spectrometry analysis. biorxiv.org

Location : Misincorporation occurred in proteins translated in the cytosol, but not in those encoded by the mitochondrial or plastid genomes, suggesting that the cytosolic prolyl-tRNA synthetase is susceptible to Aze, while the organellar ones may not be. biorxiv.org

Cellular Response : The misincorporation of Aze and subsequent protein misfolding was shown to trigger the Unfolded Protein Response (UPR), a cellular stress response pathway. biorxiv.orgmdpi.com This indicates that the cell recognizes the Aze-containing proteins as aberrant and attempts to degrade them. biorxiv.org

This process of misincorporation, once viewed only as a toxic effect, is now also utilized as a powerful tool in chemical biology. By intentionally introducing Aze, researchers can perform proteome-wide analyses to identify which proline residues are most critical for protein folding, stability, and function. biorxiv.org Proline sites that show a significant depletion of Aze incorporation in functional protein populations are likely to be those where the native proline structure is essential for biological activity. biorxiv.org

| Aspect Investigated | Key Finding | Methodology/Evidence |

|---|---|---|

| Identity of Misincorporated Amino Acid | Aze is misincorporated for Proline (Pro). | Non-targeted proteomics (mass spectrometry). |

| Misincorporation Rate | Approximately 3% for nuclear-encoded proteins. | Proteomics analysis of Aze-treated plants. |

| Subcellular Localization | Affects proteins translated in the cytosol. | Comparison of nuclear vs. organellar-encoded proteins. |

| Cellular Consequence | Triggers the Unfolded Protein Response (UPR). | qRT-PCR analysis showing upregulation of UPR genes. |

Advanced Research Applications and Methodological Developments Involving 3 Ethylazetidine 2 Carboxylic Acid

Catalysis and Ligand Design with Azetidine (B1206935) Frameworks

The strained four-membered ring of azetidines imparts unique chemical properties that make them valuable scaffolds in catalysis and ligand design. rsc.orgrsc.org Their conformational rigidity, a consequence of this ring strain, is a desirable trait for creating effective ligands in asymmetric catalysis. enamine.net The predefined spatial orientation of functional groups on an azetidine scaffold can decrease the entropy of binding to a metal center, potentially leading to higher affinity and improved catalytic activity. enamine.net

Azetidine-derived ligands have demonstrated promise in a variety of catalytic processes, including reductions, cycloadditions, cyclopropanation, and carbon-carbon bond-forming reactions such as the Henry, Suzuki, Sonogashira, and Michael addition reactions. rsc.orgbirmingham.ac.uk For instance, palladium(II) complexes featuring bidentate azetidine-based ligands have been shown to be highly efficient catalysts for Suzuki cross-coupling reactions, achieving high yields with low catalyst loading. acs.org

The development of chiral azetidine ligands has been a particular focus, aiming to induce asymmetry in chemical transformations. birmingham.ac.uk Palladium-catalyzed intramolecular amination of C(sp³)-H bonds is a key method for synthesizing functionalized chiral azetidines that can serve as ligand precursors. organic-chemistry.org Computational tools, such as the calculation of the percent buried volume (%Vbur), are employed to analyze the steric properties of these ligands and predict their effectiveness in creating a chiral pocket around a metal center, thereby influencing the stereochemical outcome of a reaction. frontiersin.org This analytical approach allows for the rational design of catalysts by comparing the steric profiles of different heterocyclic ligands, such as isomeric azetidine and pyrrolidine (B122466) complexes. frontiersin.org

Table 1: Selected Catalytic Applications of Azetidine-Based Ligands

| Reaction Type | Catalyst System Example | Application | Reference(s) |

|---|---|---|---|

| Suzuki Cross-Coupling | Palladium(II) with bidentate azetidine ligands | Formation of biaryl compounds | acs.org |

| Asymmetric Allylation | Palladium with chiral azetidine-containing ligands | Enantioselective C-C bond formation | rsc.org |

| aza-Morita–Baylis–Hillman | Chiral amines (e.g., β-isocupreidine) | Enantioselective synthesis of functionalized azetidines | rsc.org |

| Friedel-Crafts Alkylation | Chiral azetidine-derived organocatalysts | Asymmetric C-C bond formation | birmingham.ac.uk |

Role in Foldamer Chemistry and Rational Design

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking the folding patterns of natural biopolymers like proteins and nucleic acids. The rational design of foldamers relies on the use of conformationally constrained building blocks to control the folding process. researchgate.net Azetidine carboxylic acids, including derivatives like 3-Ethylazetidine-2-carboxylic acid, are excellent candidates for such building blocks due to the rigidity of their four-membered ring. researchgate.netnih.gov

Incorporating azetidine-based amino acids into peptide chains restricts the available conformational space of the backbone, guiding the formation of specific secondary structures such as helices and turns. researchgate.netumich.edu This constrained geometry is a powerful tool in peptidomimetic chemistry, where the goal is to design molecules that replicate the structure and function of natural peptides but with enhanced stability and bioavailability. rsc.orgresearchgate.net

Research has shown that the stereochemistry of the azetidine ring and its substituents dictates the conformational preferences of the resulting peptide. For example, studies on tetrapeptides containing L-azetidine-2-carboxylic acid have revealed that its presence can perturb the typical peptide bond conformations observed in proline-rich sequences, leading to unique helical structures. umich.edu The ability to rationally design these structures opens the door to creating novel materials and therapeutic agents with precisely controlled three-dimensional shapes. nih.govrsc.org The synthesis of azetidine derivatives with functionalizable moieties further expands their utility, allowing for post-synthesis modification of the foldamer to introduce specific functionalities without disrupting the folded structure. nih.govnih.gov

Development of Novel Heterocyclic Scaffolds for Chemical Biology Applications

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active molecules. mdpi.com The azetidine ring is an attractive scaffold in medicinal chemistry and chemical biology due to its unique combination of properties: it is a small, polar, and stable four-membered heterocycle. rsc.orgenamine.net This structure serves as a versatile template for developing novel molecular frameworks with diverse biological activities, including antibacterial, antifungal, and anticancer properties. ontosight.aimedwinpublishers.comresearchgate.net

The development of novel heterocyclic scaffolds based on azetidines involves synthetic strategies that allow for the controlled installation of various substituents around the ring. rsc.org These synthetic efforts provide access to libraries of structurally diverse compounds that can be screened for interactions with biological targets. The inherent rigidity of the azetidine scaffold can enhance binding affinity to proteins by reducing the entropic penalty upon binding. enamine.net

Chemical biologists utilize these scaffolds to create molecular probes and potential drug candidates. For instance, azetidine derivatives have been incorporated into molecules designed as inhibitors of specific enzymes or as mimics of natural amino acids to disrupt protein function. rsc.orgmedwinpublishers.com The ability to synthesize functionalized azetidines, such as those with bromo-substituted carbons, provides a handle for further chemical elaboration, enabling the construction of complex and potent bioactive molecules. researchgate.netnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Azetidine-2-carboxylic acid (AZE) is a naturally occurring non-proteinogenic amino acid found in various plants, such as lily of the valley and sugar beets, and is also produced by some bacteria. medwinpublishers.comnih.govwikipedia.org It serves as a potent defense mechanism for these organisms, as its structural similarity to the amino acid proline leads to its misincorporation into proteins, causing dysfunction. wikipedia.orgacs.orgbiorxiv.org

Investigation of Azetidine-2-carboxylic Acid Synthases

The biosynthesis of AZE is catalyzed by a class of enzymes known as AZE synthases. nih.gov These enzymes have been identified in bacterial metabolic pathways, particularly those involving non-ribosomal peptide synthetases. nih.gov AZE synthases perform a remarkable chemical transformation, catalyzing the intramolecular cyclization of S-adenosylmethionine (SAM), a common metabolite, to form the strained four-membered azetidine ring. nih.govacs.org

Structural and biochemical studies of AZE synthases have provided detailed insights into their catalytic mechanism. The enzyme binds SAM in an unusual, folded conformation, bringing the reactive ends of the molecule into proximity. nih.gov This precise positioning, along with desolvation effects and cation-π interactions within the active site, facilitates the difficult 4-exo-tet cyclization reaction, yielding AZE and methylthioadenosine (MTA) as products. nih.govacs.org The discovery of these enzymes in diverse bacterial phyla suggests that AZE-containing natural products may be more widespread than previously thought. nih.gov

Mechanistic Studies of Intramolecular Cyclization in Biosynthesis

The key step in the biosynthesis of AZE is the enzyme-mediated intramolecular S_N2 reaction within the SAM molecule. nih.gov This cyclization is energetically challenging due to the significant ring strain of the resulting four-membered azetidine ring. rsc.org AZE synthases overcome this barrier by precisely orienting the substrate and stabilizing the transition state. nih.gov

In contrast to biosynthesis, chemical syntheses of azetidines often rely on intramolecular cyclization of precursors like γ-amino-α-bromobutyric acid or through palladium-catalyzed C-H amination. rsc.orgorganic-chemistry.orgwikipedia.org For example, La(OTf)₃-catalyzed intramolecular aminolysis of specific epoxy amines provides a regioselective route to azetidine rings. nih.gov These synthetic methods, while effective, highlight the elegance and efficiency of the enzymatic strategy, which proceeds under mild, physiological conditions. The study of both biosynthetic and synthetic cyclization mechanisms provides a deeper understanding of the fundamental reactivity of these systems and informs the development of new synthetic methodologies. rsc.orgnih.gov

Analytical Method Development and Characterization Advancement for Azetidine Derivatives

The characterization of azetidine derivatives relies on a suite of modern analytical techniques to elucidate their structure, purity, and conformational properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the azetidine ring and its substituents. umich.edujmchemsci.comjmchemsci.com For instance, the multiplicity-edited HSQC spectrum can correlate specific proton and carbon signals, confirming the connectivity within the molecule. researchgate.net

Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns of these compounds. researchgate.net Techniques like gas chromatography-mass spectrometry (GC-MS) are used for both identification and quantification, particularly for detecting AZE in natural sources like plant rhizomes. researchgate.net High-performance liquid chromatography (HPLC), sometimes coupled with MS, is also employed, with chiral columns being used to separate enantiomers of azetidine derivatives. researchgate.net

Infrared (FT-IR) spectroscopy is used to identify characteristic functional groups, such as the C=O stretch of the carboxylic acid and the N-H bond of the amine. jmchemsci.comjmchemsci.com For determining the precise three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the definitive method, providing unequivocal proof of structure and stereochemistry. frontiersin.orgacs.org These analytical methods are often complemented by computational studies to rationalize observed properties, such as diastereoselectivity in synthesis or the steric influence of ligands in catalysis. frontiersin.org

Table 2: Common Analytical Techniques for Azetidine Derivatives

| Technique | Information Obtained | Reference(s) |

|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation, chemical environment of nuclei, conformational analysis | umich.edujmchemsci.comjmchemsci.com |

| Mass Spectrometry (MS) | Molecular weight determination, fragmentation patterns | researchgate.netresearchgate.net |

| FT-IR Spectroscopy | Identification of functional groups | jmchemsci.comjmchemsci.com |

| X-ray Crystallography | Absolute configuration, molecular geometry, bond lengths and angles | frontiersin.orgacs.org |

| Chiral HPLC | Separation and quantification of enantiomers | researchgate.net |

Table of Mentioned Chemical Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.